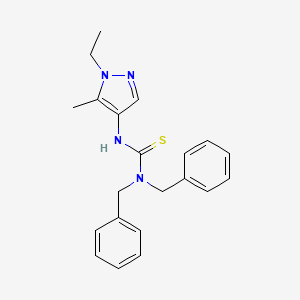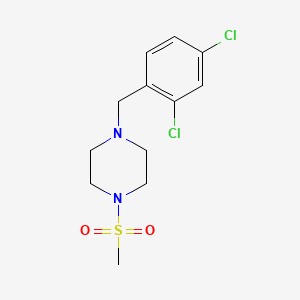![molecular formula C13H13N3O6 B4383871 methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4383871.png)
methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a methoxy group, and a nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 5-methoxy-2-nitrophenol intermediate. This intermediate is then reacted with a suitable pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amines, aldehydes, acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The nitrophenoxy moiety can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methoxy-5-nitrobenzoate
- 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione
Uniqueness
Methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 1-[(5-methoxy-2-nitrophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-20-9-3-4-11(16(18)19)12(7-9)22-8-15-6-5-10(14-15)13(17)21-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZELYODVLLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383788.png)

![N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383802.png)
![N~1~-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4383804.png)
![2-{[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383812.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383813.png)
![N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383831.png)
![ETHYL 1-ETHYL-6-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383834.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-(1-phenylethyl)thiourea](/img/structure/B4383842.png)
![1-benzyl-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4383850.png)
![N'~2~-CYCLODODECYLIDEN-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B4383851.png)
![N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N'-PHENETHYLTHIOUREA](/img/structure/B4383852.png)
![ETHYL 1-ETHYL-6-[({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383859.png)

